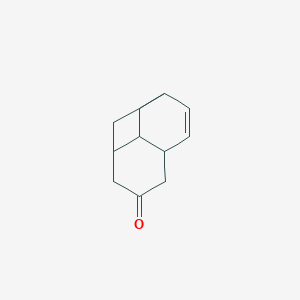
2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- is a complex organic compound that belongs to the class of polycyclic ketones This compound is characterized by its unique structure, which includes a fused ring system and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and context.
相似化合物的比较
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Tetralin: A hydrogenated derivative of naphthalene with a similar polycyclic structure.
Decalin: A bicyclic compound with two fused cyclohexane rings.
Uniqueness
2,7-Methanonaphthalen-3(2H)-one, 1,4,4a,7,8,8a-hexahydro- is unique due to its specific fused ring system and ketone functionality, which confer distinct chemical properties and reactivity compared to other polycyclic compounds.
属性
CAS 编号 |
55092-07-4 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
tricyclo[5.3.1.04,9]undec-5-en-2-one |
InChI |
InChI=1S/C11H14O/c12-11-6-8-2-1-7-3-9(8)5-10(11)4-7/h1-2,7-10H,3-6H2 |
InChI 键 |
ZYCALHJFBISDBL-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1C(CC3=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















